BenchChemオンラインストアへようこそ!

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(2,1,3-Benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415464-44-5) is a small-molecule heterocyclic compound (molecular formula C13H8N6OS, molecular weight 296.31 g/mol) composed of an imidazo[1,2-b]pyridazine core linked via a carboxamide bridge to a 2,1,3-benzothiadiazole moiety. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in kinase inhibitor design, while the benzothiadiazole fragment is a strong electron-accepting group that can enhance planarity through intramolecular hydrogen bonding.

Molecular Formula C13H8N6OS
Molecular Weight 296.31
CAS No. 2415464-44-5
Cat. No. B2923894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415464-44-5
Molecular FormulaC13H8N6OS
Molecular Weight296.31
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)NC(=O)C3=NN4C=CN=C4C=C3
InChIInChI=1S/C13H8N6OS/c20-13(10-4-5-11-14-6-7-19(11)16-10)15-8-2-1-3-9-12(8)18-21-17-9/h1-7H,(H,15,20)
InChIKeyDPAJUWGSNPNSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,1,3-Benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415464-44-5): Structural Classification and Core Characteristics


N-(2,1,3-Benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415464-44-5) is a small-molecule heterocyclic compound (molecular formula C13H8N6OS, molecular weight 296.31 g/mol) composed of an imidazo[1,2-b]pyridazine core linked via a carboxamide bridge to a 2,1,3-benzothiadiazole moiety. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in kinase inhibitor design, while the benzothiadiazole fragment is a strong electron-accepting group that can enhance planarity through intramolecular hydrogen bonding . The compound is listed in several chemical vendor catalogs as a research-grade screening compound, typically supplied at ≥95% purity . However, at the time of this analysis, no published peer-reviewed studies, patent examples, or authoritative database entries were identified that report quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound.

Why N-(2,1,3-Benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Interchanged with Other Imidazo[1,2-b]pyridazine Derivatives


Within the imidazo[1,2-b]pyridazine class, minor structural modifications at the C-6 carboxamide position are known to produce profound shifts in kinase selectivity and potency profiles. For example, in the AAK1 inhibitor patent family (US20160024093), closely related imidazo[1,2-b]pyridazine-6-carboxamides with different N-aryl substituents exhibited AAK1 IC50 values spanning from <10 nM to >10,000 nM depending solely on the nature and substitution pattern of the aryl amide group [1]. The 2,1,3-benzothiadiazol-4-yl substituent present in the target compound introduces a unique combination of electronic (electron-deficient heterocycle) and geometric (potential for intramolecular H-bonding and enhanced planarity) features not found in simple phenyl, pyridyl, or thiazolyl amide analogs. These physicochemical distinctions mean that the target compound cannot be assumed to share the selectivity, potency, or off-target profile of any other imidazo[1,2-b]pyridazine-6-carboxamide without explicit experimental confirmation.

N-(2,1,3-Benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide: Quantitative Differential Evidence Assessment


Structural Electronic Differentiation: Benzothiadiazole vs. Common Phenyl/Thiazolyl Amide Substituents

The 2,1,3-benzothiadiazol-4-yl amide substituent in the target compound is a strong electron-accepting fragment (Hammett σm ≈ 0.6–0.7) that is structurally and electronically distinct from the phenyl, 4-methylphenyl, or thiazolyl amide groups typically found in disclosed imidazo[1,2-b]pyridazine-6-carboxamide AAK1 inhibitors [1]. The two adjacent nitrogen atoms in the benzothiadiazole ring can engage in intramolecular hydrogen bonding with the amide N–H, potentially locking the amide in a more planar conformation that influences target binding geometry . This represents a qualitative structural differentiation; no quantitative head-to-head activity comparison data are available.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship Electron-Deficient Heterocycles

Lack of Target Engagement Data Relative to Closest AAK1 Patent Examples

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold is the core of a known AAK1 inhibitor series (US 2016/0024093 A1) [1]. Representative patent examples with simple aryl amides (e.g., phenyl, 4-chlorophenyl) demonstrate AAK1 IC50 values in the range of 10–500 nM. However, N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is not listed among the exemplified compounds in this patent, and no AAK1 IC50 or selectivity data have been reported for this specific compound.

AAK1 Kinase Inhibition Adaptor Associated Kinase 1 Neurological Disorders Kinase Selectivity Profiling

Physicochemical Differentiation: Molecular Weight and Calculated LogP vs. Analog Series

The target compound has a molecular weight of 296.31 g/mol and a molecular formula of C13H8N6OS . This is moderately lower than many patent-exemplified imidazo[1,2-b]pyridazine-6-carboxamide AAK1 inhibitors, which typically possess molecular weights of 330–450 g/mol due to larger N-aryl substituents with additional functional groups [1]. The lower molecular weight and reduced lipophilicity (estimated) may favor solubility and CNS penetration, although no experimental LogP, solubility, or permeability data are available.

Physicochemical Properties Drug-likeness Chemical Probes Lead Optimization

Appropriate Research Use Cases for N-(2,1,3-Benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide Based on Available Evidence


Exploratory Kinase Selectivity Profiling in Panel Screens

Given the imidazo[1,2-b]pyridazine core's established activity against multiple kinase targets including AAK1, CLKs, DYRKs, and PIM kinases [1], this compound may be used as a structurally distinct probe in broad kinase selectivity panels. Its unique benzothiadiazole amide substituent differentiates it from typical aryl-substituted analogs, potentially revealing novel kinase inhibition patterns. However, researchers should plan for full de novo characterization, as no pre-existing selectivity data are available.

Structure-Activity Relationship (SAR) Exploration Around the C6-Carboxamide Vector

For medicinal chemistry teams optimizing imidazo[1,2-b]pyridazine-based lead series, this compound serves as a tool to probe the effect of an electron-deficient, hydrogen-bond-capable heteroaryl amide on potency and selectivity. The benzothiadiazole group represents an underexplored substituent type within this scaffold class [1], making it valuable for SAR expansion studies where diverse N-aryl amides are systematically evaluated.

CNS Drug Discovery Starting Point for AAK1-Mediated Disorders

The relatively low molecular weight (296.31 g/mol) and compact structure of this compound may offer advantages for CNS penetration compared to larger imidazo[1,2-b]pyridazine analogs . If future studies confirm AAK1 inhibitory activity, this compound could represent a leaner chemical starting point for Alzheimer's disease, bipolar disorder, or neuropathic pain indications where AAK1 inhibition has therapeutic rationale [1].

Negative Control or Chemical Probe in Target Deconvolution Studies

In the absence of characterized biological activity, this compound may be employed as a structurally matched negative control in target engagement studies—particularly when paired with a known active imidazo[1,2-b]pyridazine-6-carboxamide. The close structural similarity to patent-exemplified AAK1 inhibitors [1] but with a distinct amide substituent makes it a potentially useful tool for confirming that observed biological effects are specifically driven by the amide substituent rather than the core scaffold.

Quote Request

Request a Quote for N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.